![molecular formula C23H20O5 B3154492 3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 777857-47-3](/img/structure/B3154492.png)
3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Overview
Description
This compound, also known as (2,5,9-Trimethyl-7-oxo-3-phenyl-7h-furo[3,2-g]chromen-6-yl)acetic acid, has a CAS Number of 664366-10-3 . It has a molecular weight of 362.38 and is stored at a temperature of 28 C .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its IUPAC name. It contains a furo[3,2-g]chromen-6-yl group, which is a type of oxygen-containing heterocycle. This group is attached to a propanoic acid group, which is a type of carboxylic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.38 . It is stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Derivatives
A Mild and Efficient Synthesis Method
A study presents an efficient synthesis method for a class of furo[3,2-c]chromenes, closely related to the compound . The method involves reactions leading to functionalized derivatives in excellent yields, highlighting the chemical versatility and potential utility of such compounds in further pharmaceutical applications (Khalilzadeh et al., 2011).
Novel Series Synthesis
Another study discusses the synthesis of a novel series of derivatives catalyzed by silica-bonded N-propylpiperazine sulfamic acid, demonstrating the compound's applicability in creating antimicrobial agents. This reflects its broader utility in developing new therapeutic molecules (Ghashang et al., 2015).
Synthesis of Condensed Furylacetic Acids
Research on multicomponent condensation of heterocyclic enols showcases the development of previously unknown substituted furylacetic acids, indicating the structural diversity achievable with the core compound. Such derivatives have potential applications in various chemical and pharmaceutical fields (Gorbunov et al., 2018).
Construction of Novel Heterocyclic Systems
A study utilized a derivative as a synthetic intermediate for constructing a variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety. This work underscores the compound's role as a versatile precursor for synthesizing complex molecules with potential antimicrobial and anticancer properties (Ibrahim et al., 2022).
properties
IUPAC Name |
3-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-12-16(9-10-19(24)25)23(26)28-21-13(2)22-18(11-17(12)21)20(14(3)27-22)15-7-5-4-6-8-15/h4-8,11H,9-10H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODLKUHOWBRKDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143581 | |
Record name | 2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
777857-47-3 | |
Record name | 2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777857-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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